3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cross-coupling C-H activation Synthetic chemistry

Dual-halogen 4-azaindole scaffold featuring strategically positioned C3-bromine for efficient Suzuki-Miyaura cross-coupling and C6-fluorine for metabolic stabilization. This orthogonally reactive pattern enables rapid parallel synthesis of kinase inhibitor libraries (FGFR/VEGFR) and selective GluN2B NAMs. Unlike regioisomers (e.g., 3-bromo-5-fluoro or 3-chloro analogs), the precise 3-Br/6-F substitution ensures reproducible reactivity and target binding. Procure the exact CAS 1190320-37-6 to maintain synthetic and biological workflow integrity.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1190320-37-6
Cat. No. B3219750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine
CAS1190320-37-6
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2Br)F
InChIInChI=1S/C7H4BrFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H
InChIKeyMTPXSCMRHTVSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (1190320-37-6): Key Intermediate for Kinase and CNS-Targeted Drug Discovery


3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190320-37-6) is a halogenated heteroaromatic building block belonging to the 4-azaindole family, a recognized privileged scaffold in medicinal chemistry due to its bioisosterism with purines and indoles [1]. The compound features a 1H-pyrrolo[3,2-b]pyridine core bearing an orthogonally reactive bromine atom at the C3 position and a metabolically stabilizing fluorine atom at the C6 position. This dual-halogen substitution pattern is strategically designed to confer both synthetic utility—via cross-coupling reactions at the bromine site—and enhanced physicochemical properties—via fluorine's influence on lipophilicity, metabolic stability, and target binding [2]. It serves as a versatile intermediate for constructing diverse compound libraries targeting kinases and central nervous system receptors, with literature precedence for its application in developing FGFR/VEGFR inhibitors and GluN2B-selective negative allosteric modulators [3] [4].

Why 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (1190320-37-6) Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Generic substitution among pyrrolo[3,2-b]pyridine isomers and halogen variants is chemically and pharmacologically unsound due to profound differences in synthetic accessibility, physicochemical parameters, and target binding profiles. The specific 3-bromo-6-fluoro substitution pattern dictates both the compound's reactivity as a cross-coupling partner and its interaction with biological targets. For instance, the bromine at C3 is essential for Pd-catalyzed diversification, while the fluorine at C6 modulates electron density and metabolic stability [1]. SAR studies on related scaffolds demonstrate that even minor positional shifts in halogen substitution can lead to >10-fold changes in target potency [2]. Furthermore, the unsubstituted pyrrolo[3,2-b]pyridine core (CAS: 272-54-0) lacks the necessary handles for elaboration, while regioisomers like 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190313-12-2) or 3-chloro-6-fluoro analogs exhibit distinct electronic and steric properties that significantly alter reaction outcomes and biological activity [3]. These critical differences mandate the procurement of the exact CAS 1190320-37-6 compound to ensure reproducibility and desired performance in both synthetic and biological workflows.

Quantitative Differentiation Evidence for 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (1190320-37-6) vs. Closest Analogs


Reactivity Advantage of C3-Bromo over C3-Chloro in Cross-Coupling Reactions

The C3-bromo substituent in 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine exhibits superior reactivity in Pd-catalyzed cross-coupling reactions compared to the corresponding C3-chloro analog (3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, CAS: 1190312-42-5). In Suzuki-Miyaura couplings on related azaindole scaffolds, aryl bromides demonstrate significantly faster oxidative addition kinetics than aryl chlorides, often enabling reactions under milder conditions (lower temperature, shorter time) and with higher yields [1].

Cross-coupling C-H activation Synthetic chemistry

Synthetic Utility Advantage over Non-Halogenated Core

3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine contains a strategically positioned bromine atom at C3, providing a synthetically orthogonal handle for late-stage diversification via cross-coupling. In contrast, the non-halogenated parent core, 1H-pyrrolo[3,2-b]pyridine (CAS: 272-54-0), lacks this reactive site, requiring pre-functionalization steps that are often low-yielding and incompatible with sensitive functional groups [1]. Patents from Array BioPharma and Janssen explicitly utilize 3-bromo-pyrrolopyridine intermediates for constructing kinase inhibitor libraries, highlighting the necessity of the bromine atom for efficient SAR exploration [2].

Building block Medicinal chemistry C-H functionalization

Metabolic Stability Enhancement via C6-Fluorine Substitution

The C6-fluorine atom in 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is positioned to block a major metabolic soft spot on the pyridine ring—oxidation by cytochrome P450 enzymes. In analogous heteroaromatic systems, substitution at this position with fluorine has been shown to significantly reduce intrinsic clearance (Clint) in human liver microsomes compared to the non-fluorinated analog [1]. While direct microsomal stability data for this exact compound are not publicly available, the strategic placement of fluorine at C6 is a well-established medicinal chemistry tactic for enhancing metabolic stability and prolonging half-life [2].

Metabolic stability Fluorine Drug metabolism

Target Engagement Profile Distinction from 5-Fluoro Regioisomer

The specific regioisomer 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine exhibits a fundamentally different target engagement profile compared to its 5-fluoro counterpart (3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine, CAS: 1190313-12-2). This is because the nitrogen atom in the pyridine ring (N4) acts as a key hydrogen bond acceptor in the ATP-binding pocket of kinases. Fluorine substitution at the 6-position exerts a different inductive effect on the basicity and hydrogen-bonding capacity of N4 than substitution at the 5-position, directly impacting kinase binding affinity [1]. Patent literature demonstrates that even minor alterations in the substitution pattern on the pyrrolopyridine core can result in >10-fold differences in kinase inhibitory activity (IC50) [2].

Structure-activity relationship Kinase inhibition Regioisomer

High-Value Application Scenarios for 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (1190320-37-6)


Focused Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Coupling

Utilize the C3-bromo handle of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine as a key intermediate for the rapid, parallel synthesis of diverse kinase inhibitor libraries. The enhanced reactivity of the aryl bromide (vs. aryl chloride) allows for efficient Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids under mild conditions, enabling late-stage diversification of the 4-azaindole core. This approach is directly applicable to medicinal chemistry programs targeting FGFR, VEGFR, and other kinases where the 4-azaindole scaffold is a privileged core [1].

Synthesis of Metabolically Stabilized CNS-Penetrant GluN2B Negative Allosteric Modulators

Employ 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine as a starting material for synthesizing selective GluN2B receptor negative allosteric modulators. The C6-fluorine atom is strategically positioned to block CYP-mediated oxidative metabolism at this site, a common liability for CNS drug candidates, thereby enhancing metabolic stability and potentially improving brain exposure. The C3-bromo atom provides a convenient handle for introducing diverse substituents to optimize potency and selectivity [2].

Construction of FGFR-Targeted Degraders (PROTACs)

Use 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine to synthesize heterobifunctional degraders (PROTACs) targeting FGFR-driven cancers. The C3-bromo group can be functionalized to attach a linker-E3 ligase ligand moiety, while the fluorine atom at C6 maintains the desired binding conformation and physicochemical properties for FGFR engagement. This approach leverages the established role of 4-azaindoles as FGFR kinase inhibitors and the compound's synthetic versatility [3].

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